Propylamine hydrochloride

Übersicht

Beschreibung

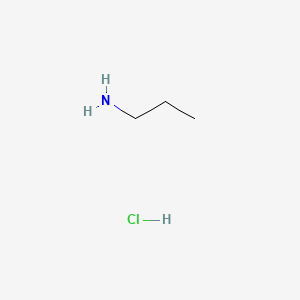

Propylamine hydrochloride, also known as 1-aminopropane hydrochloride, is a primary amine with the chemical formula CH₃CH₂CH₂NH₂·HCl. It is a colorless, volatile liquid with a strong, ammonia-like odor. This compound is highly soluble in water and most organic solvents due to the polar nature of the amine group. This compound is widely used in organic synthesis and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propylamine hydrochloride can be synthesized through the alkylation of ammonia with 1-propanol in the presence of a solid catalyst under high pressure and temperature . Another method involves the reduction of propionitrile using hydrogen in the presence of a metal catalyst .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting 1-propanol with ammonium chloride at high temperature and pressure using a Lewis acid catalyst such as ferric chloride . This method ensures high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Propylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: Propylamine can be oxidized to form propionaldehyde and subsequently propionic acid.

Reduction: It can be reduced to form propane.

Substitution: Propylamine can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Alkyl halides and acid chlorides are commonly used reagents.

Major Products:

Oxidation: Propionaldehyde and propionic acid.

Reduction: Propane.

Substitution: Various alkylated and acylated derivatives of propylamine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Propylamine hydrochloride is primarily utilized in the pharmaceutical industry due to its role as an intermediate in the synthesis of various drugs. Its applications include:

- Antidepressants : Propylamine derivatives are used in the formulation of antidepressants, such as Adapin, which acts on the central nervous system to alleviate symptoms of depression and anxiety .

- Respiratory Treatments : It is also employed in medications for treating bronchial asthma and chronic obstructive pulmonary disease (COPD), where it helps to relieve bronchospasm .

- Diuretics : Research has indicated that this compound can influence the liquid chromatographic behavior of potassium-sparing and loop diuretics, aiding in their development and testing .

Chemical Synthesis

In chemical synthesis, this compound serves as a precursor for various organic compounds. Its reactivity allows it to participate in several important reactions:

- Amination Reactions : It is frequently used in amination reactions to introduce amine groups into organic molecules, enhancing their biological activity.

- Nanoparticle Synthesis : Propylamine groups have been incorporated into synthetic nanoparticles for targeted drug delivery systems, particularly in cancer therapies .

Biochemical Research

This compound finds applications in biochemical research, particularly in studying enzyme activities and interactions:

- Enzyme Inhibition Studies : It has been used to evaluate the inhibitory effects of compounds on key enzymes related to Alzheimer's disease, such as acetylcholinesterase and butyrylcholinesterase .

- Peptide Synthesis : The compound is utilized in synthesizing alternating peptides that exhibit unique self-assembly properties, which are relevant for drug delivery systems .

Material Science

In material science, this compound is involved in the development of advanced materials:

- Polymer Chemistry : It plays a role in synthesizing new polymers that exhibit specific thermal-responsive behaviors, which can be tailored for various applications including drug delivery and smart materials .

Case Study 1: Antidepressant Development

A study on the pharmacological actions of propylamine derivatives highlighted their effectiveness in treating central nervous system disorders. The findings demonstrated that modifications to the propylamine structure could enhance therapeutic efficacy while reducing side effects .

Case Study 2: Enzyme Inhibition

Research investigating the inhibitory effects of propylamine derivatives on cholinesterases showed promising results for developing new treatments for Alzheimer's disease. The study found that specific modifications to the propylamine structure significantly increased enzyme inhibition potency .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceuticals | Antidepressants, respiratory treatments | Effective CNS action; reduces bronchospasm |

| Chemical Synthesis | Amination reactions, nanoparticle synthesis | Enhances biological activity; targeted delivery |

| Biochemical Research | Enzyme inhibition studies | Promising inhibitors for Alzheimer's-related enzymes |

| Material Science | Polymer synthesis | Tailored thermal-responsive properties |

Wirkmechanismus

The mechanism of action of propylamine hydrochloride involves its interaction with various molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound can interact with enzymes and proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Ethylamine: Similar in structure but with one less carbon atom.

Isopropylamine: An isomer of propylamine with a different arrangement of carbon atoms.

Butylamine: Contains one additional carbon atom compared to propylamine.

Uniqueness: Propylamine hydrochloride is unique due to its specific chain length and the presence of the hydrochloride group, which enhances its solubility and reactivity. Its intermediate chain length allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Biologische Aktivität

Propylamine hydrochloride, a simple aliphatic amine, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

- Chemical Formula : C₃H₉N·HCl

- Molecular Weight : 95.57 g/mol

- Appearance : White to light beige crystalline powder

- Melting Point : 160–164 °C

This compound functions primarily as a precursor in the synthesis of various pharmaceuticals. Its biological activity is largely attributed to its ability to interact with neurotransmitter systems and influence metabolic pathways. It acts as an alkylating agent in organic synthesis and has been studied for its potential therapeutic effects.

1. Neuropharmacological Effects

Propylamine derivatives have shown promise in modulating neurotransmitter systems. For instance, compounds derived from propylamine have been evaluated for their potential as antidepressants and anxiolytics. Research indicates that these compounds can affect serotonin and norepinephrine pathways, which are crucial in mood regulation.

2. Antitumor Activity

Recent studies have highlighted the antitumor potential of propylamine derivatives. For example, certain substituted propylamines have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest.

3. Anticonvulsant Properties

Research has indicated that this compound may possess anticonvulsant properties. In animal models, it has been shown to reduce seizure activity, likely through modulation of GABAergic transmission.

Study on Antitumor Activity

A study investigated the effects of a series of propylamine derivatives on cancer cell proliferation. The results indicated that specific modifications to the propylamine structure enhanced cytotoxicity against human breast cancer cells (MCF-7). The most effective compound exhibited an IC50 value of 5 µM, significantly lower than that of standard chemotherapeutics.

| Compound | Structure Modification | IC50 (µM) |

|---|---|---|

| A | Methyl substitution | 10 |

| B | Ethyl substitution | 7 |

| C | Propyl substitution | 5 |

Neuropharmacological Study

In another study, a derivative of propylamine was tested for its anxiolytic effects in rodent models. The compound significantly reduced anxiety-like behaviors in the elevated plus maze test compared to control groups.

Toxicity and Safety Profile

While this compound is generally considered safe at therapeutic doses, toxicity studies have indicated potential adverse effects at higher concentrations. Long-term exposure in animal studies showed signs of hepatotoxicity and neurotoxicity at doses exceeding 100 mg/kg body weight.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying propylamine hydrochloride with ≥99% purity for use in analytical assays?

- Methodological Answer : this compound can be synthesized by neutralizing propylamine with hydrochloric acid under controlled stoichiometric conditions. Purification typically involves recrystallization from ethanol or methanol, followed by vacuum drying at 40–50°C. Pharmacopeial standards (e.g., USP31) require verification of purity via titration or chromatographic methods, with a minimum content of 99% . Storage in a desiccator under inert gas (e.g., nitrogen) is critical to prevent hygroscopic degradation .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound in research settings?

- Methodological Answer : Use a combination of:

- Titration : Quantify chloride content via argentometric titration (e.g., Mohr method) .

- Spectroscopy : FT-IR to confirm amine and hydrochloride functional groups (e.g., N-H stretch at ~3300 cm⁻¹, Cl⁻ bands) .

- Chromatography : HPLC with UV detection (λ = 210–230 nm) or LC-MS for trace impurities .

Q. How does this compound’s stability vary under different storage conditions, and what precautions are necessary?

- Methodological Answer : this compound is hygroscopic and degrades in humid environments. Stability studies show that storage in airtight containers under inert gas (argon/nitrogen) at 4°C minimizes decomposition. Monitor for discoloration (yellowing) or clumping, which indicate moisture absorption or degradation .

Q. What pharmacopeial specifications must this compound meet for use in buffer preparation (e.g., Triamterene assays)?

- Methodological Answer : Per USP31, it must contain ≥99% active ingredient, verified by chloride content (via titration) and absence of heavy metals (<20 μg/g). Solutions must be clear and colorless, with pH adjusted to the required range for specific assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., conflicting purity results between titration and LC-MS)?

- Methodological Answer : Cross-validate methods:

- Titration vs. LC-MS : Discrepancies may arise from non-chloride impurities (e.g., organic byproducts). Use NMR (¹H/¹³C) to identify unaccounted peaks and adjust purification protocols .

- Statistical Analysis : Apply Grubbs’ test to outlier data points and ensure calibration standards are traceable .

Q. What experimental designs are recommended for studying this compound’s stability in aqueous buffers under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Range : Test buffers at pH 3–9 (adjusted with HCl/NaOH) at 25°C and 40°C.

- Kinetic Analysis : Monitor degradation via HPLC at intervals (0, 1, 3, 7 days). Use Arrhenius equations to predict shelf life .

Q. How should safety protocols be integrated into experimental workflows given this compound’s hazards (e.g., skin/eye irritation)?

- Methodological Answer : Follow OSHA HCS2012 guidelines:

- PPE : Wear nitrile gloves, lab coats, and goggles.

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air. Document incidents per NIH preclinical reporting standards .

Q. What are the mechanistic implications of this compound’s degradation products on assay reproducibility?

- Methodological Answer : Degradation products (e.g., propylamine or ammonium chloride) can alter buffer ionic strength. Characterize degradation pathways using LC-MS/MS and adjust buffer preparation protocols to include fresh batches or stabilizers .

Q. How can researchers validate this compound’s role in synthesizing bioactive derivatives (e.g., pyrazol-3-amine analogs)?

- Methodological Answer : Use this compound as a precursor in nucleophilic substitution or condensation reactions. Confirm product structures via X-ray crystallography or high-resolution MS. Compare bioactivity (e.g., enzyme inhibition) against controls .

Q. What statistical approaches are appropriate for assessing inter-lot variability in this compound’s physicochemical properties?

Eigenschaften

IUPAC Name |

propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNUOAIJIQGACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060301 | |

| Record name | Propylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-53-6 | |

| Record name | Propylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYLAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1Z6OVY2HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.